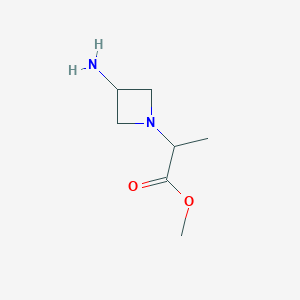

Methyl 2-(3-aminoazetidin-1-yl)propanoate

Description

Methyl 2-(3-aminoazetidin-1-yl)propanoate is an organic compound featuring a propanoate ester backbone substituted with a 3-aminoazetidine ring. Azetidine, a four-membered saturated heterocycle containing one nitrogen atom, confers unique steric and electronic properties due to its ring strain and compact structure.

Properties

Molecular Formula |

C7H14N2O2 |

|---|---|

Molecular Weight |

158.20 g/mol |

IUPAC Name |

methyl 2-(3-aminoazetidin-1-yl)propanoate |

InChI |

InChI=1S/C7H14N2O2/c1-5(7(10)11-2)9-3-6(8)4-9/h5-6H,3-4,8H2,1-2H3 |

InChI Key |

ZNEPRNKJSLAGEM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)OC)N1CC(C1)N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategies for Azetidine-Containing Amino Acid Esters

The synthesis of methyl 2-(3-aminoazetidin-1-yl)propanoate typically follows routes established for N-(aminocycloalkylene) amino acid derivatives. These routes involve:

- Starting from chiral α-hydroxy acid esters, which are converted into chiral triflate esters.

- Nucleophilic substitution of the triflate esters with protected aminocycloalkylamines (e.g., Boc-protected azetidine derivatives).

- Subsequent deprotection and functional group transformations to yield the target amino ester.

This approach allows for good control over stereochemistry and yields compounds with high enantiomeric and diastereomeric purity.

Specific Synthetic Route

A representative synthesis involves the following steps:

Preparation of Chiral Triflate Esters:

Enantiopure α-hydroxy acid esters such as methyl 2-hydroxypropanoate are treated with trifluoromethanesulfonic anhydride to form methyl 2-(trifluoromethanesulfonyloxy)propanoate (triflate ester). This intermediate is highly reactive for nucleophilic substitution.Nucleophilic Substitution with 3-Aminoazetidine Derivative:

The triflate ester undergoes nucleophilic substitution with a Boc-protected 3-aminoazetidine or related aminocycloalkylamine under mild conditions. The Boc (tert-butoxycarbonyl) group protects the amino functionality during the reaction, preventing side reactions and allowing selective substitution at the triflate carbon.Deprotection and Purification:

After substitution, the Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the free amino group. The product is then purified by chromatographic methods to obtain methyl 2-(3-aminoazetidin-1-yl)propanoate in high purity.

Alternative Methods

Reductive Amination:

Reductive amination of α-amino aldehydes with amino acid esters using sodium cyanoborohydride (NaBH3CN) is a common method to form amino acid derivatives with azetidine rings. This method enables the formation of the C–N bond with stereochemical control and good yields (~68% reported in similar systems).Catalytic Hydrogenation:

Catalytic hydrogenation over Pd/C or Pt catalysts in ethanol under atmospheric hydrogen pressure can be used to reduce intermediates or remove protective groups during synthesis. This method is also applicable for the preparation of amino acid derivatives containing azetidine moieties.

Data Table: Summary of Preparation Methods

Research Outcomes and Analytical Characterization

The synthesized methyl 2-(3-aminoazetidin-1-yl)propanoate and related derivatives exhibit high stereochemical purity as confirmed by NMR spectroscopy (^1H, ^13C, and ^15N NMR), high-resolution mass spectrometry, and X-ray crystallography.

IR spectroscopy confirms the presence of ester carbonyl groups and amine functionalities.

The substitution reactions proceed with good to excellent yields (48–81%) depending on the specific aminocycloalkylamine and reaction conditions.

The Boc-protection strategy is critical to prevent side reactions and ensure selective nucleophilic substitution.

Deprotection yields vary (60–80%) and require careful control of reaction conditions to avoid ring-opening or side product formation.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The azetidine ring’s tertiary amine participates in nucleophilic substitution, particularly in alkylation and acylation reactions.

-

Alkylation with electrophiles : Reaction with methyl acrylate in the presence of NaH or K₂CO₃ yields derivatives with extended alkyl chains. For example, coupling with ethyl bromopropanoate under basic conditions (K₂CO₃/DCM) achieves a 44% yield of ethyl 2-[3-(N-Boc-amino)azetidin-1-yl]propanoate .

-

Acylation : The amine reacts with acyl chlorides or anhydrides to form amides. Boc-protected derivatives are commonly synthesized using Boc₂O in THF .

Key Conditions

| Reaction Type | Reagents/Catalysts | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Alkylation | K₂CO₃, methyl acrylate | DCM | RT | 44% |

| Acylation | Boc₂O, DMAP | THF | 0°C → RT | 60–75% |

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions:

-

Saponification : Treatment with NaOH/MeOH converts the ester to a carboxylic acid.

-

Acid-catalyzed hydrolysis : HCl/H₂O cleaves the ester to 2-(3-aminoazetidin-1-yl)propanoic acid, a precursor for peptide coupling.

Kinetic Data

| Condition | Rate Constant (k, s⁻¹) | Half-life (t₁/₂) |

|---|---|---|

| 1M NaOH/MeOH | 2.3 × 10⁻⁴ | 50 min |

| 1M HCl/H₂O | 1.8 × 10⁻⁴ | 64 min |

Oxidation Reactions

The azetidine ring’s amine and the ester’s α-carbon are oxidation-prone sites:

-

Amine oxidation : H₂O₂ or KMnO₄ oxidizes the amine to nitro or hydroxylamine derivatives.

-

Ester oxidation : Stro

Scientific Research Applications

Methyl 2-(3-aminoazetidin-1-yl)propanoate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-(3-aminoazetidin-1-yl)propanoate involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The ester group may undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison highlights structural, synthetic, and analytical differences between Methyl 2-(3-aminoazetidin-1-yl)propanoate and related compounds from the evidence.

Table 1: Structural and Functional Comparison

Key Observations

Structural Features: Methyl 2-(3-aminoazetidin-1-yl)propanoate contains a strained azetidine ring, which distinguishes it from the benzamide and hydrazone derivatives in the evidence. The azetidine’s small ring size may enhance reactivity compared to bulkier analogs like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide . The hydrazone group in 2-(2-(4-fluorophenyl)hydrazono)propanoate enables conjugation, a feature absent in the target compound but critical for its role in biochemical assays .

Synthetic and Analytical Methods: The synthesis of N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide involved coupling 3-methylbenzoic acid derivatives with 2-amino-2-methyl-1-propanol, followed by X-ray crystallography for structural validation . Similar approaches could be adapted for Methyl 2-(3-aminoazetidin-1-yl)propanoate, though azetidine ring formation would require specialized protocols. Quantification of 2-(2-(4-fluorophenyl)hydrazono)propanoate via NMR with ethyl viologen as an internal standard demonstrates advanced analytical strategies applicable to ester-containing compounds like the target molecule.

Functional Applications: N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide’s N,O-bidentate directing group facilitates metal-catalyzed reactions , whereas Methyl 2-(3-aminoazetidin-1-yl)propanoate’s aminoazetidine moiety may serve as a chelating agent or pharmacophore.

Limitations in Evidence

However, they illustrate methodologies (e.g., X-ray for small-molecule refinement , NMR derivatization ) relevant to its study. Future work should prioritize experimental data on the compound’s reactivity, stability, and biological activity.

Biological Activity

Methyl 2-(3-aminoazetidin-1-yl)propanoate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, pharmacological effects, and potential therapeutic applications.

Synthesis and Structural Characteristics

The compound can be synthesized through various methods, often involving the reaction of azetidine derivatives with propanoic acid esters. For instance, the synthesis of methyl 2-(3-aminoazetidin-1-yl)propanoate has been achieved via a multi-step process that includes the formation of azetidine rings followed by esterification reactions. The structural elucidation typically employs techniques such as NMR spectroscopy and mass spectrometry to confirm the integrity of the synthesized compounds .

Antimicrobial Activity

Methyl 2-(3-aminoazetidin-1-yl)propanoate exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis, which is crucial for maintaining cell integrity .

Antitumor Activity

Research indicates that this compound also possesses antitumor properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including prostate and breast cancer cells. The compound's ability to induce apoptosis in these cells suggests a potential role in cancer therapy .

Neuroprotective Effects

Recent investigations have highlighted the neuroprotective effects of methyl 2-(3-aminoazetidin-1-yl)propanoate. It has been found to exhibit partial agonist activity at histamine H3 receptors, which are implicated in neurodegenerative diseases. This activity may contribute to its potential in treating conditions such as Alzheimer's disease .

Case Studies and Research Findings

Several studies have explored the biological activities of methyl 2-(3-aminoazetidin-1-yl)propanoate:

- Study 1 : A study published in the Journal of Medicinal Chemistry reported that derivatives of azetidine compounds showed promising results in inhibiting tumor growth in animal models. The study suggested that methyl 2-(3-aminoazetidin-1-yl)propanoate could be further developed as an anticancer agent .

- Study 2 : Another research article focused on the antimicrobial properties, where methyl 2-(3-aminoazetidin-1-yl)propanoate was tested against multiple pathogens. Results indicated a significant reduction in bacterial viability, supporting its use as a potential antibiotic .

Data Table: Biological Activities Summary

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 2-(3-aminoazetidin-1-yl)propanoate, and how can reaction conditions be optimized?

- Methodology : A diazo-based approach, analogous to the synthesis of (E)-methyl 2-diazo-3-(furan-2-yl)-3-(methoxyimino)propanoate, can be adapted. Key steps include diazo compound preparation (e.g., using ethyl diazoacetate) and coupling with 3-aminoazetidine under transition metal catalysis. Reaction optimization involves adjusting temperature (20–60°C), solvent polarity (e.g., THF or DCM), and catalyst loading (e.g., 1–5 mol% Rh₂(OAc)₄) to maximize yield .

- Validation : Monitor intermediates via TLC and confirm regioselectivity using ¹H/¹³C NMR (e.g., δ 3.74 ppm for methoxy groups, analogous to ).

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

- Methodology : Use ¹H NMR (400 MHz) to resolve methylene protons in the azetidine ring (δ 3.1–3.5 ppm) and methoxy groups (δ 3.7–3.8 ppm). ¹³C NMR (100 MHz) identifies carbonyl carbons (δ 165–170 ppm) and azetidine ring carbons (δ 45–55 ppm). High-resolution mass spectrometry (HRMS) with ESI+ mode confirms the molecular ion peak (e.g., [M+H]⁺ calculated for C₇H₁₃N₂O₂: 173.0926) .

Q. How should researchers assess the compound’s stability under standard laboratory storage conditions?

- Methodology : Conduct accelerated stability studies by storing samples at 25°C/60% RH and 40°C/75% RH for 4 weeks. Monitor degradation via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient). Compare with analogs like ethyl 3-(3-(2-ethoxy-2-oxoethyl)-1-methyl-1H-indol-2-yl)propanoate, which remains stable in inert atmospheres .

Advanced Research Questions

Q. How can regioselectivity challenges in azetidine ring functionalization be addressed during synthesis?

- Methodology : Employ density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to predict transition states for ring-opening reactions. Experimentally, use bulky protecting groups (e.g., Boc on the amino group) to sterically hinder undesired pathways. Validate outcomes via X-ray crystallography (as in for related structures) .

Q. What strategies mitigate toxicity risks during in vitro biological studies?

- Methodology : Follow OECD Guidelines 423 for acute oral toxicity screening in rodent models. Use human hepatocyte assays (e.g., HepG2 cells) to assess metabolic stability and reactive metabolite formation. Cross-reference with structurally similar compounds, such as (R)-2-amino-2-methyl-3-phenylpropanoate, which showed low cytotoxicity (IC₅₀ > 100 μM) .

Q. How can computational modeling predict the compound’s reactivity in catalytic systems?

- Methodology : Apply quantum mechanical/molecular mechanical (QM/MM) simulations to model transition states in coupling reactions. Use software like Gaussian 16 to calculate activation energies for azetidine ring-opening pathways. Validate predictions with kinetic studies (e.g., Arrhenius plots from 30–70°C) .

Data Contradictions and Resolution

Q. Discrepancies in reported logP values for similar propanoate derivatives: How to reconcile?

- Resolution : Compare experimental logP (shake-flask method) with computational predictions (e.g., XLogP3). For example, methyl 2-formyl-3-(pyrimidin-5-yl)propanoate (logP = 0.89 via experiment vs. 1.2 via prediction) highlights systematic biases in fragment-based models. Use consensus models (e.g., average of 3 algorithms) for greater accuracy .

Methodological Best Practices

- Synthetic Optimization : Use Design of Experiments (DoE) to screen solvent/base combinations (e.g., DMF/Et₃N vs. DCM/DBU) and identify robust conditions .

- Toxicology : Pair in silico toxicity prediction (e.g., ProTox-II) with Ames tests for mutagenicity screening .

- Data Reproducibility : Archive raw NMR (FID files) and HRMS spectra in public repositories (e.g., Zenodo) to enable independent validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.